2-[butyl(isonicotinoyl)amino]benzoic acid
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Overview
Description
“2-[butyl(isonicotinoyl)amino]benzoic acid” is a complex organic compound. It contains a benzoic acid group, an isonicotinoyl group, and a butyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, it’s reasonable to assume that it could be synthesized through a series of organic reactions involving benzoic acid, isonicotinoyl chloride, and a suitable butylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute to its acidity, while the butyl group would provide some level of hydrophobicity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzoic acid portion of the molecule could react with bases, while the amine group could participate in reactions with acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of both polar (benzoic acid and isonicotinoyl) and nonpolar (butyl) groups within the same molecule could give it unique solubility properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[butyl(pyridine-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-12-19(16(20)13-8-10-18-11-9-13)15-7-5-4-6-14(15)17(21)22/h4-11H,2-3,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKNJEJCWIQQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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